Protein LMWP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Protein Low Molecular Weight Protamine (LMWP) is a cell-penetrating peptide known for its ability to inhibit vascular endothelial growth factor (VEGF). This compound has shown significant potential in cancer research due to its tumor growth inhibitory properties .

Preparation Methods

Protein Low Molecular Weight Protamine (LMWP) can be prepared through enzymatic digestion of protamine. The process involves the use of protease enzymes such as thermolysin to break down native protamine into smaller peptide fragments. These fragments are then fractionated using heparin affinity chromatography to isolate the desired low molecular weight peptides . Industrial production methods may involve large-scale enzymatic digestion and purification processes to obtain high yields of Protein Low Molecular Weight Protamine (LMWP).

Chemical Reactions Analysis

Protein Low Molecular Weight Protamine (LMWP) undergoes various chemical reactions, including oxidation and deamidation. Oxidation of methionine and deamidation of asparagine and glutamine are common modifications observed in this compound . These reactions typically occur under specific conditions, such as the presence of oxidizing agents or changes in pH. The major products formed from these reactions include oxidized methionine and deamidated asparagine and glutamine residues.

Scientific Research Applications

Protein Low Molecular Weight Protamine (LMWP) has a wide range of scientific research applications:

Mechanism of Action

Protein Low Molecular Weight Protamine (LMWP) exerts its effects primarily by inhibiting vascular endothelial growth factor (VEGF). This inhibition disrupts the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels that supply nutrients to tumors . The molecular targets of Protein Low Molecular Weight Protamine (LMWP) include VEGF receptors on the surface of endothelial cells. By binding to these receptors, Protein Low Molecular Weight Protamine (LMWP) blocks the interaction between VEGF and its receptors, leading to reduced angiogenesis and tumor growth.

Comparison with Similar Compounds

Protein Low Molecular Weight Protamine (LMWP) is unique in its ability to penetrate cells and inhibit vascular endothelial growth factor (VEGF). Similar compounds include:

High Molecular Weight Protamine: Unlike Protein Low Molecular Weight Protamine (LMWP), high molecular weight protamine has a larger molecular size and may not penetrate cells as effectively.

Other Cell-Penetrating Peptides: Compounds such as TAT peptide and penetratin also exhibit cell-penetrating properties but may differ in their specific targets and mechanisms of action.

Properties

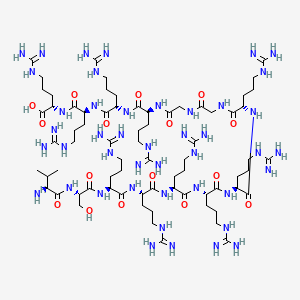

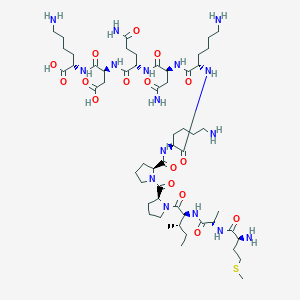

Molecular Formula |

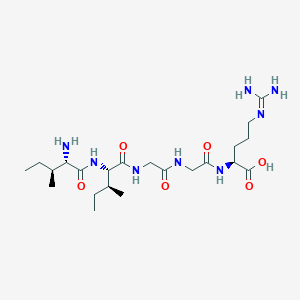

C72H142N44O16 |

|---|---|

Molecular Weight |

1880.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C72H142N44O16/c1-36(2)50(73)61(130)116-47(35-117)60(129)114-44(20-10-30-101-70(88)89)58(127)112-43(19-9-29-100-69(86)87)57(126)111-42(18-8-28-99-68(84)85)56(125)110-41(17-7-27-98-67(82)83)55(124)109-39(15-5-25-96-65(78)79)53(122)107-37(13-3-23-94-63(74)75)51(120)105-33-48(118)104-34-49(119)106-38(14-4-24-95-64(76)77)52(121)108-40(16-6-26-97-66(80)81)54(123)113-45(21-11-31-102-71(90)91)59(128)115-46(62(131)132)22-12-32-103-72(92)93/h36-47,50,117H,3-35,73H2,1-2H3,(H,104,118)(H,105,120)(H,106,119)(H,107,122)(H,108,121)(H,109,124)(H,110,125)(H,111,126)(H,112,127)(H,113,123)(H,114,129)(H,115,128)(H,116,130)(H,131,132)(H4,74,75,94)(H4,76,77,95)(H4,78,79,96)(H4,80,81,97)(H4,82,83,98)(H4,84,85,99)(H4,86,87,100)(H4,88,89,101)(H4,90,91,102)(H4,92,93,103)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |

InChI Key |

FWRMIKOOULRPHT-YELFBIFOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)

![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)